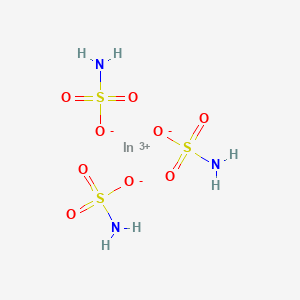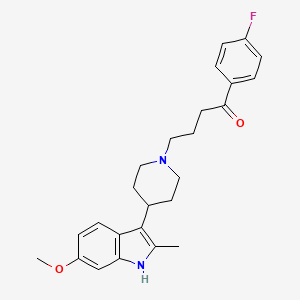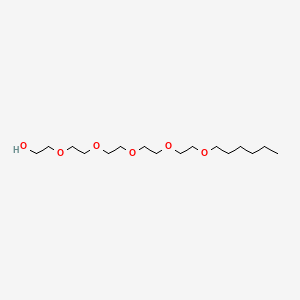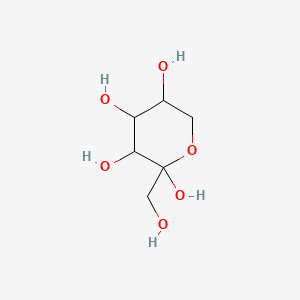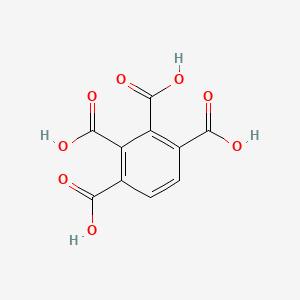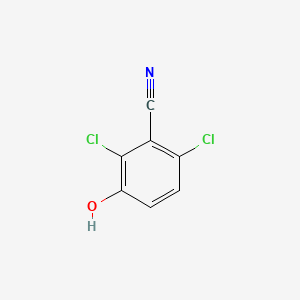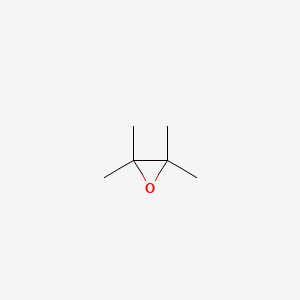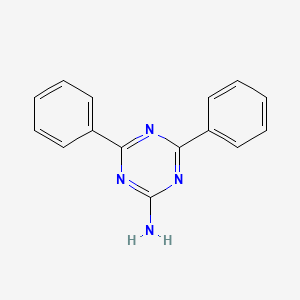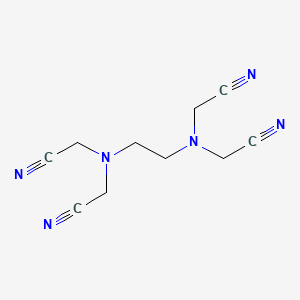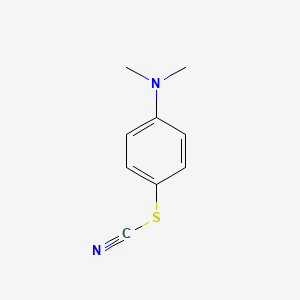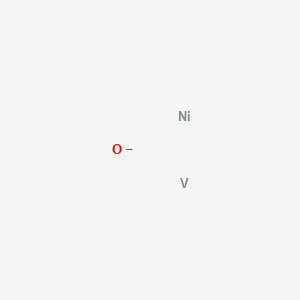
Nickel vanadium oxide (NiV2O6)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel vanadium oxide (NiV2O6) is a compound that combines nickel and vanadium oxidesThe compound crystallizes in a triclinic structure and exhibits interesting electronic and optical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel vanadium oxide can be synthesized using several methods, including the solid-state reaction technique and hydrothermal methods. In the solid-state reaction technique, high-purity nickel oxide (NiO) and vanadium oxide (V2O5) are used as raw materials. These materials are mixed and heated at high temperatures to form NiV2O6 . The reaction conditions typically involve temperatures around 800°C and a controlled atmosphere to ensure the purity and phase formation of the compound .
Industrial Production Methods: Industrial production of nickel vanadium oxide may involve similar methods but on a larger scale. The solid-state reaction method is often preferred due to its simplicity and cost-effectiveness. Additionally, methods like nebulizer spray pyrolysis have been explored for producing thin films of NiV2O6 for specific applications .
Análisis De Reacciones Químicas
Types of Reactions: Nickel vanadium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the multiple valence states of vanadium and the semiconducting nature of the compound .
Common Reagents and Conditions: Common reagents used in reactions involving NiV2O6 include reducing agents like hydrogen and oxidizing agents like oxygen. The reaction conditions can vary, but they often involve elevated temperatures and controlled atmospheres to facilitate the desired chemical transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield lower oxidation state vanadium compounds, while oxidation reactions can produce higher oxidation state vanadium oxides .
Aplicaciones Científicas De Investigación
Nickel vanadium oxide has a wide range of scientific research applications:
Energy Storage: NiV2O6 is used as an anode material in lithium-ion batteries due to its excellent electrochemical performance and high specific capacity.
Photodetection: Thin films of NiV2O6 have been explored for photodetector applications due to their tunable optoelectronic properties.
Material Science: NiV2O6 is studied for its structural and electronic properties, contributing to the development of new materials with tailored functionalities.
Mecanismo De Acción
The mechanism by which nickel vanadium oxide exerts its effects is primarily related to its electronic structure and the multiple valence states of vanadium. In lithium-ion batteries, the compound undergoes multi-electron reactions, which contribute to its high specific capacity and excellent electrochemical performance . The presence of nickel and vanadium in different oxidation states allows for efficient charge transfer and storage, enhancing the overall performance of the material .
Comparación Con Compuestos Similares
Nickel vanadium oxide can be compared with other vanadium-based oxides and nickel compounds:
Nickel Pyro-Vanadate (Na2NiV2O7 and Ag2NiV2O7): These compounds also exhibit semiconducting properties and are studied for their optical and electronic characteristics.
Vanadium Oxides (V2O5, V2O3): These oxides are known for their catalytic and electrochemical properties, similar to NiV2O6.
Nickel Oxide (NiO): A well-known semiconductor, NiO is used in various applications, including catalysis and energy storage.
Nickel vanadium oxide stands out due to its unique combination of nickel and vanadium, offering a balance of properties that make it suitable for a wide range of applications.
Propiedades
IUPAC Name |
nickel;oxygen(2-);vanadium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ni.O.V/q;-2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAUTNDSSJUOLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[V].[Ni] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NiOV-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.634 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52502-12-2 |
Source


|
| Record name | Nickel vanadium oxide (NiV2O6) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052502122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel vanadium oxide (NiV2O6) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Phenol, 4-[(dimethylamino)methyl]-2,5-dimethyl-, hydrochloride](/img/structure/B1605814.png)
